![molecular formula C13H15NO B2490639 Spiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 136080-25-6](/img/structure/B2490639.png)
Spiro[indene-2,4'-piperidin]-1(3H)-one
Overview
Description
“Spiro[indene-2,4’-piperidin]-1(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the spiro[indene-1,4’-piperidine] class of compounds .
Synthesis Analysis
The synthesis of similar spiro compounds has been reported in the literature. For instance, the synthesis of spiro[indoline-3,4’-pyridines] and spiro[indene-2,4’-pyridines] has been achieved via a three-component reaction involving α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate (methyl propiolate), and isatylidene malononitriles .Scientific Research Applications
Organic Synthesis
The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is structurally similar to “Spiro[indene-2,4’-piperidin]-1(3H)-one”, is a privileged structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis .
Drug Discovery
Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
Multicomponent Reactions
Multicomponent reactions for the selective synthesis of spiro[indene-2,7’-isoquinoline] and 1,2,8,8 a -Tetrahydroisoquinoline derivatives have been reported . These reactions are important for the synthesis of complex molecular architectures.
Domino [3+2] Cycloaddition Reaction
In the presence of TEMPO as an oxidizer, the domino [3+2] cycloaddition reaction of aldohydrazones with 2-arylidene-1,3-indnaediones or 5-arylidene-1,3-dimethylbarbituric acids in acetonitrile at 80°C afforded functionalized spiro[indene-2,4’-pyrazoles]-1,3-diones or 2,3,7,9-tetraazaspiro[4.5]dec-1-ene-6,8,10-triones in satisfactory yields .
Mechanism of Action
Target of Action
Spiro[indene-2,4’-piperidin]-1(3H)-one primarily targets the Neurokinin receptors , specifically the NK2 receptor . Neurokinin receptors play a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to the NK2 receptor. The binding is facilitated by the conformationally restricted equatorial phenyl group present in the compound . This interaction results in the inhibition of the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Neurokinin signaling pathway . By inhibiting the NK2 receptor, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as reduced pain perception and smooth muscle contraction .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4698±550 °C and a density of 118±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Spiro[indene-2,4’-piperidin]-1(3H)-one’s action primarily involve the inhibition of Neurokinin receptor activity. This can lead to a decrease in pain perception and smooth muscle contraction, among other effects .
properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGRYBPALDMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indene-2,4'-piperidin]-1(3H)-one |
Synthesis routes and methods
Procedure details
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